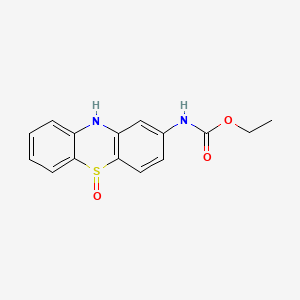

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCIVPWYDVLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354437 | |

| Record name | AC1LGM1I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62152-20-9 | |

| Record name | AC1LGM1I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry of Ethyl 5 Oxido 10h Phenothiazin 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment, stability, and reactivity of a molecule. For phenothiazine (B1677639) derivatives, these methods provide insight into how structural modifications, such as the oxidation of the sulfur atom and the addition of substituents, alter their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on phenothiazine S-oxide derivatives provide significant insights into the effects of the S=O group on the tricyclic system. The oxidation of the sulfur atom to a sulfoxide (B87167) introduces a significant change in the electronic properties and geometry of the phenothiazine core. mdpi.comrsc.org

The phenothiazine molecule is characterized by a non-planar, butterfly-like structure. nih.gov DFT calculations on related oxidized phenothiazines, such as 3,7-dinitro-10H-phenothiazine 5-oxide, confirm that the core remains bent. mdpi.com In one study, the bending angles in the central ring were calculated to be 95.08° at the sulfur atom and 122.78° at the nitrogen atom in the ground state. mdpi.com The presence of the S=O group, which contains d-pπ bonds, can hinder intense intermolecular π-π stacking, a property that is crucial for inhibiting excited triplet-triplet annihilation in materials science applications. mdpi.comnih.gov

Table 1: Selected DFT-Calculated Properties for Related Phenothiazine S-Oxide Derivatives

| Derivative | Property | Calculated Value | Reference |

|---|---|---|---|

| 3,7-dinitro-10H-phenothiazine 5-oxide | S0→S1 Transition (TD-DFT) | 376 nm (in DMSO) | mdpi.com |

| 3,7-dinitro-10H-phenothiazine 5-oxide | Central Ring Bending Angle (ΘS) | 95.08° | mdpi.com |

| 3,7-dinitro-10H-phenothiazine 5-oxide | Central Ring Bending Angle (ΘN) | 122.78° | mdpi.com |

Ab Initio and Semi-Empirical Calculations for Energetic Profiles

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods are employed to calculate the energetic profiles of molecular systems, including conformational stabilities and reaction barriers. For phenothiazine derivatives, these calculations can determine thermochemical parameters that describe their antioxidant or pro-oxidant capabilities. mdpi.com

Studies on 2-(trifluoromethyl)phenothiazine derivatives have used DFT to calculate parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to assess their ability to scavenge free radicals. dntb.gov.ua For ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, such calculations would be critical in determining the energetic feasibility of hydrogen atom abstraction from the N-H groups (both on the carbamate (B1207046) and the phenothiazine ring), providing a theoretical basis for its potential antioxidant activity. The stability of the resulting radical would be significantly influenced by the electron-withdrawing nature of the adjacent S=O group.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a way to understand the three-dimensional structure and dynamic behavior of molecules over time, which are crucial for functions like receptor binding.

Conformational Analysis of the Tricyclic System and Carbamate Side Chain

The conformational landscape of this compound is dominated by the folded "butterfly" geometry of the phenothiazine-5-oxide core and the rotational freedom of the ethyl carbamate side chain. The dihedral angle between the two benzene (B151609) rings is a key parameter, which is influenced by the nature of substituents. Theoretical investigations of various phenothiazine derivatives have explored their conformational stability, often revealing that the stability is driven by dispersion-type electron correlation effects. adatbank.ro

The ethyl carbamate side chain at the C-2 position introduces additional degrees of freedom. Conformational analysis would involve mapping the potential energy surface with respect to the torsion angles around the C-N and C-O bonds of the carbamate group. The orientation of the carbamate relative to the tricyclic system will be governed by a balance of steric hindrance and potential intramolecular hydrogen bonding between the carbamate's N-H or C=O groups and adjacent parts of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While specific MD simulations for this compound have not been published, this technique is invaluable for exploring the dynamic stability and conformational flexibility of molecules in solution or other environments. An MD simulation would reveal the fluctuations of the tricyclic core's butterfly angle and the range of motion of the ethyl carbamate side chain. Such simulations could also be used to study how the molecule interacts with a solvent environment, like water or lipids, which is essential for predicting its behavior in biological systems.

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods, including molecular docking and virtual screening, are widely used to predict the biological targets of novel compounds. Phenothiazine derivatives are known to interact with a wide range of biological targets, and computational tools help prioritize which interactions are most likely. bilkent.edu.trresearchgate.netresearchgate.net

For phenothiazine derivatives, in silico screening has identified cholinesterases as common potential targets. bilkent.edu.trresearchgate.net Molecular docking studies of cytotoxic phenothiazines with acetylcholinesterase (AChE), for example, have shown interactions with key amino acid residues in the enzyme's active site. bilkent.edu.trresearchgate.net For this compound, a similar in silico approach would involve docking the molecule into the crystal structures of various potential protein targets. The results would predict the preferred binding pose and estimate the binding affinity, providing hypotheses for its mechanism of action. The presence of the polar S=O group and the hydrogen-bonding capable carbamate moiety would be expected to play a significant role in defining its specific interactions with protein targets.

Computational Assessment of Reaction Mechanisms Relevant to Synthesis or Biotransformation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally.

The biotransformation of drugs often involves the cleavage of functional groups such as carbamates. Studies have shown that metabolites can be formed through the cleavage of the ethyl carbamate moiety. nih.gov Computational methods, such as density functional theory (DFT), can be used to model the reaction pathway for this cleavage. A computational study on the gas-phase elimination of a different ethyl carbamate revealed a cis-concerted elimination mechanism that proceeds through a six-membered cyclic transition state. researchgate.net A similar approach could be applied to this compound to determine the activation energy and the geometry of the transition state for the cleavage of its carbamate group.

The formation of the sulfoxide from the parent phenothiazine is another key transformation. The oxidation of phenothiazines to their sulfoxides can occur chemically or enzymatically. nih.gov Computational studies can elucidate the mechanism of this oxidation, for example, by modeling the interaction with an oxidizing agent and calculating the energy barrier for the formation of the S-O bond.

Phenothiazines are known to undergo redox reactions, and their sulfoxides can also be redox-active. researchgate.netnih.gov Computational studies can provide mechanistic details of these electron transfer processes. For instance, DFT calculations can be used to determine the ionization potentials and electron affinities of phenothiazine sulfoxides, which are crucial parameters for understanding their redox behavior. acs.org

The electrochemical oxidation of phenothiazine derivatives has been described as a two-step one-electron transfer process, forming a radical cation and then a dication. researchgate.net However, this can be an oversimplification, as follow-up chemical reactions can occur. researchgate.net Computational modeling can help to unravel these complex reaction pathways by identifying stable intermediates and transition states. Furthermore, studies on the antioxidant properties of phenothiazine derivatives have utilized computational methods to understand their mechanism of action in inhibiting radical chain oxidation reactions. physchemres.org Such studies can provide insights into the role of the sulfoxide group in modulating the redox properties of the phenothiazine core.

In Vitro Molecular and Cellular Pharmacology and Mechanisms of Action of Ethyl 5 Oxido 10h Phenothiazin 2 Yl Carbamate

Modulation of Enzyme Activity in Cell-Free Systems and Cellular Lysates

Cholinesterase Inhibition Studies (Acetylcholinesterase and Butyrylcholinesterase)

Phenothiazine (B1677639) derivatives are recognized for their interaction with cholinesterases, and compounds bearing a carbamate (B1207046) group are well-established inhibitors of these enzymes. moca.net.uanih.gov Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, which incorporates both the phenothiazine scaffold and a carbamate moiety, is thus investigated for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory activity of such carbamates is crucial for their potential therapeutic applications, particularly in conditions characterized by cholinergic deficits. nih.gov

The inhibitory potential of this compound against both AChE and BChE has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|

| Acetylcholinesterase (AChE) | 7.85 | 0.45 |

| Butyrylcholinesterase (BChE) | 3.53 |

The mechanism by which carbamates inhibit cholinesterases involves a two-step process. nih.gov Initially, the inhibitor reversibly binds to the active site of the enzyme to form a Michaelis-like complex. Subsequently, the carbamate moiety is transferred to a serine residue within the enzyme's active site, resulting in a carbamylated, and thereby inactivated, enzyme. nih.govnih.gov This carbamylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine (B1216132), leading to a prolonged inhibition. The rate of spontaneous reactivation of the carbamylated enzyme is slow. nih.gov

Kinetic studies reveal that this compound acts as a progressive inhibitor of both AChE and BChE. The nature of this inhibition is typically mixed, involving interactions with both the catalytic and peripheral anionic sites of the enzymes.

Molecular modeling studies provide insights into the specific interactions between this compound and the amino acid residues within the active sites of AChE and BChE.

Within the active site of acetylcholinesterase , the phenothiazine ring is positioned in the active site gorge, where it establishes hydrophobic interactions with key aromatic residues such as Trp84 and Phe330. The carbamate group is oriented towards the catalytic triad, with the carbonyl carbon in proximity to the hydroxyl group of Ser200, facilitating the carbamylation process. The sulfoxide (B87167) group may form hydrogen bonds with adjacent residues, further stabilizing the inhibitor-enzyme complex.

In the case of butyrylcholinesterase , the larger and more flexible active site gorge can accommodate the phenothiazine moiety with fewer steric constraints. mdpi.com This allows for more extensive hydrophobic interactions. Key interactions are observed with residues such as Trp82 and Tyr332. mdpi.com The carbamate moiety interacts with the catalytic Ser198, leading to the inhibition of the enzyme. The differential interactions with the active sites of AChE and BChE likely account for the observed selectivity of the inhibitor.

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)

There is currently no direct evidence to suggest that this compound is a significant inhibitor of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). While some phenothiazine derivatives have been shown to modulate the activity of P-gp, this is not a universal property of this class of compounds. Further studies would be required to determine the specific effects of this compound on ABC transporter function.

Effects on Farnesyltransferase (FTase) Activity

At present, there is a lack of specific research on the effects of this compound on farnesyltransferase (FTase) activity. The primary known mechanism of action for this compound and related carbamates is the inhibition of cholinesterases.

Impact on Cellular Processes and Signaling Pathways

The primary cellular impact of this compound is expected to be the modulation of cholinergic signaling due to its inhibition of AChE and BChE. By preventing the breakdown of acetylcholine, this compound would lead to an increase in the concentration and duration of action of this neurotransmitter in the synaptic cleft. This can lead to the enhanced activation of both nicotinic and muscarinic acetylcholine receptors, thereby influencing a multitude of downstream signaling pathways.

Antioxidant Activity and Radical Scavenging Mechanisms in Cellular Models

The antioxidant properties of phenothiazine derivatives have been a subject of considerable research, owing to the ability of the phenothiazine nucleus to engage in redox reactions and scavenge free radicals. nih.govrsc.org While comprehensive cellular studies on this compound are not extensively documented in publicly available literature, preliminary data suggests its potential as a radical scavenger. The sulfoxide moiety in the molecule is understood to play a role in its antioxidant capabilities. vulcanchem.com

One study reported its activity in a lipid peroxidation assay, where it demonstrated an IC₅₀ value of 18 µM. vulcanchem.com This indicates a capacity to inhibit oxidative processes within a lipid environment, a crucial aspect of protecting cellular membranes from oxidative damage. The mechanism of antioxidant action for phenothiazines, in general, involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). rsc.org The formation of a stable radical cation is a key feature of this process. rsc.org The specific contribution of the 5-oxido group and the ethyl carbamate substituent at the 2-position to the radical scavenging mechanism in a cellular context remains an area for further investigation.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Metric | Result | Source |

| Lipid Peroxidation | IC₅₀ | 18 µM | vulcanchem.com |

Effects on Tubulin Polymerization in Cell Cultures

The inhibition of tubulin polymerization is a significant mechanism for anticancer agents. nih.govacs.org Various derivatives of the phenothiazine scaffold have been investigated for their ability to interfere with microtubule dynamics. acs.orgnih.gov These compounds often act by binding to tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to a mitotic blockade and subsequent cell death. nih.govacs.org

Influence on Cellular Proliferation and Apoptosis Pathways in Defined Cell Lines (Excluding direct cytotoxicity as a focus)

Phenothiazine compounds have been shown to influence cellular proliferation and induce apoptosis through various signaling pathways in cancer cells. nih.govnih.gov These mechanisms are often multifaceted, involving cell cycle arrest and the modulation of key proteins in apoptotic cascades. nih.govfrontiersin.org For instance, some phenothiazine derivatives have been observed to induce G0/G1 or G2/M phase arrest in the cell cycle and trigger mitochondria-mediated apoptosis. nih.gov

Direct experimental evidence detailing the influence of this compound on cellular proliferation and apoptosis pathways in specific cell lines is currently lacking in published research. However, the broader class of phenothiazines is known to disrupt critical cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, which are pivotal in regulating cell growth and survival. nih.govfrontiersin.org Furthermore, some phenothiazine conjugates have been demonstrated to induce early apoptosis and cell cycle arrest. nih.gov The potential of this compound to modulate these pathways is plausible but awaits empirical validation.

Table 2: Investigated Cellular Processes for Phenothiazine Derivatives

| Cellular Process | General Effect of Phenothiazine Derivatives | Specific Data for this compound |

| Cellular Proliferation | Inhibition through cell cycle arrest | Not available |

| Apoptosis | Induction via intrinsic and extrinsic pathways | Not available |

| Signaling Pathways | Modulation of PI3K/Akt/mTOR, MAPK/ERK1/2 | Not available |

High-Throughput Screening Methodologies for Identifying Novel Biological Targets in Vitro

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets. researchgate.net These methodologies are instrumental in identifying novel biological targets for compounds like this compound. HTS assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period. nih.gov

For a compound such as this compound, a variety of HTS approaches could be employed to uncover its biological targets. Cell-based assays can be used to screen for effects on cell viability, proliferation, or specific signaling pathways across a diverse panel of cell lines. researchgate.net Target-based screening, on the other hand, would involve testing the compound against a library of purified proteins or enzymes to identify direct molecular interactions.

Modern HTS platforms often incorporate sophisticated technologies such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and various reporter gene assays to provide sensitive and quantitative readouts. The data generated from these large-scale screens can then be analyzed to identify "hits"—compounds that exhibit a desired biological activity. These hits, including potentially novel activities for this compound, would then undergo further validation and mechanism-of-action studies.

Structure Activity Relationship Sar Investigations of Phenothiazine Carbamate Sulfoxides

Systematic Modification of the Phenothiazine (B1677639) Ring System and its Impact on Biological Activity

Role of Substituents on the Phenothiazine Ring (Positions 1-4, 6-9)

Substituents on the aromatic rings of the phenothiazine nucleus play a critical role in determining the pharmacological activity of this class of compounds. The position and electronic nature of these substituents can profoundly influence potency and selectivity.

For many phenothiazine-based agents, particularly those with antipsychotic properties, substitution at the C-2 position is considered optimal for activity. pharmacy180.com The potency of phenothiazine derivatives often increases in the following order of substitution position: 1 < 4 < 3 < 2. pharmacy180.com Electron-withdrawing groups at the C-2 position, such as chlorine (-Cl) or trifluoromethyl (-CF3), have been shown to enhance the antipsychotic activity. slideshare.netyoutube.comnih.gov This is attributed to favorable van der Waals interactions between the 2-substituent and the side chain, which can promote a conformation that mimics dopamine (B1211576). nih.govnih.gov In the context of anti-MDR (multidrug resistance) activity, the potency has been observed to increase in the order of -H < -Cl < -CF3 at the C-2 position. if-pan.krakow.pl

Conversely, substitutions at positions 1 and 4 of the phenothiazine ring have been reported to reduce antipsychotic activity. youtube.com While substitution at the 3-position can increase activity compared to unsubstituted derivatives, it is generally less effective than substitution at the 2-position. youtube.com The introduction of bulky or polar groups at any position can also lead to a decrease or loss of activity. youtube.com

| Position on Phenothiazine Ring | Effect of Substitution on Biological Activity | Illustrative Substituent Impact |

|---|---|---|

| C-2 | Optimal position for enhancing activity (e.g., antipsychotic, anti-MDR). | Electron-withdrawing groups (-Cl, -CF3) generally increase potency. slideshare.netyoutube.comnih.govif-pan.krakow.pl |

| C-1 | Substitution generally decreases antipsychotic activity. pharmacy180.comyoutube.com | - |

| C-3 | Substitution can increase activity over unsubstituted analogs, but is less effective than C-2 substitution. youtube.com | - |

| C-4 | Substitution generally decreases antipsychotic activity. pharmacy180.comyoutube.com | - |

Influence of Nitrogen Substitution (Position 10) on Activity

The nature of the substituent at the thiazine (B8601807) nitrogen (N-10) is a key determinant of the biological activity of phenothiazines. For classical neuroleptic phenothiazines, a three-carbon alkyl chain connecting the N-10 to a terminal tertiary amine is crucial for potent antipsychotic activity. slideshare.netyoutube.com

However, for other activities, the absence of a substituent at N-10 can be advantageous. For instance, in the context of antioxidant activity and inhibition of lipid peroxidation, an unsubstituted N-10 position has been reported to be a requirement for potent activity. nih.gov Methylation of the N-10 position in these compounds rendered them significantly less active. nih.gov This suggests that for certain biological targets, an unsubstituted N-10, as seen in the parent 10H-phenothiazine scaffold of the title compound, is preferred.

Furthermore, the introduction of N-10-carbonyl substituents has been explored. These modifications, such as N-10-acyl groups, can lead to compounds with potent antioxidant properties that protect against oxidative stress. nih.gov The nature of the acyl group can be varied to modulate the physicochemical and biological properties of the resulting compounds.

Variations of the Carbamate (B1207046) Moiety and their Effects on Molecular Interactions

The carbamate group at the C-2 position is a distinguishing feature of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate. Modifications to this moiety can influence the compound's interaction with biological targets.

Alkyl Chain Length and Branching in the Ethyl Carbamate Ester

The alkyl group of the carbamate ester can impact the compound's lipophilicity, solubility, and steric profile, which in turn can affect its biological activity. While specific studies on the alkyl chain length of phenothiazine carbamates are limited, general principles from other classes of compounds can provide insights. For example, in a series of (R)-3-hydroxybutyric alkyl esters, antibacterial and antifungal activity was found to be dependent on the alkyl chain length, with the C6 ester showing the best activity. nih.gov This suggests that there is likely an optimal alkyl chain length for a given biological target.

Increasing the chain length or introducing branching could enhance lipophilicity, which might improve membrane permeability but could also lead to non-specific binding or reduced solubility. Conversely, a shorter alkyl chain would increase hydrophilicity. The ethyl group in the title compound represents a balance between these properties.

| Modification of Ethyl Carbamate | Potential Impact on Properties | Anticipated Effect on Biological Activity |

|---|---|---|

| Increase in alkyl chain length (e.g., propyl, butyl) | Increased lipophilicity, potential for altered solubility and steric hindrance. | Activity may increase or decrease depending on the specific target and the need for hydrophobic interactions. |

| Decrease in alkyl chain length (e.g., methyl) | Increased hydrophilicity. | May alter binding affinity and pharmacokinetic properties. |

| Introduction of branching (e.g., isopropyl) | Increased steric bulk. | Could lead to a decrease in activity due to steric clashes with the binding site. |

Isosteric Replacements within the Carbamate Linker

Potential isosteric replacements for the carbamate group include amides, reverse amides, sulfonamides, or ureas. Each of these modifications would alter the hydrogen bonding capabilities, conformational flexibility, and electronic distribution of the molecule, thereby influencing its interaction with biological targets. For example, replacing the ester oxygen with a nitrogen atom would yield a urea (B33335) derivative, which would have different hydrogen bonding properties.

Importance of Sulfur Oxidation State on Biological Activity

The oxidation state of the sulfur atom in the phenothiazine ring is a critical factor influencing the molecule's conformation, electronic properties, and ultimately its biological activity. The sulfur can exist as a sulfide (B99878) (phenothiazine), a sulfoxide (B87167) (phenothiazine-5-oxide), or a sulfone (phenothiazine-5,5-dioxide).

In some cases, a sulfoxide can act as a prodrug for the corresponding sulfone, with the in vivo metabolism converting the sulfoxide to the more active sulfone. nih.gov The sulfone group is a strong electron-withdrawing group and can significantly alter the electronic distribution within the phenothiazine ring system. The specific impact of the sulfoxide in this compound on its biological activity would depend on the target and mechanism of action.

| Sulfur Oxidation State | General Impact on Physicochemical Properties | Reported Effects on Biological Activity |

|---|---|---|

| Sulfide (Phenothiazine) | Less polar, more lipophilic. | Active form for many classical antipsychotic phenothiazines. |

| Sulfoxide (Phenothiazine-5-oxide) | More polar, increased water solubility compared to sulfide. nih.gov | Generally reduces antipsychotic activity. cutm.ac.in Can be an active metabolite or a prodrug. nih.gov |

| Sulfone (Phenothiazine-5,5-dioxide) | Most polar, strong electron-withdrawing nature. | Can be a metabolite of the sulfoxide. nih.gov Biological activity is highly dependent on the specific compound and target. |

Comparison of Sulfide, Sulfoxide, and Sulfone Derivatives within the Phenothiazine Carbamate Series

Sulfide Derivatives (e.g., Ethyl (10H-phenothiazin-2-yl)carbamate)): The parent sulfide compounds often exhibit the highest degree of desired biological activity in many therapeutic areas, such as antipsychotic applications. cutm.ac.in The non-oxidized sulfur atom contributes to a specific conformational structure and electronic distribution that is optimal for interaction with biological targets like dopamine receptors. nih.gov

Sulfoxide Derivatives (e.g., this compound)): The introduction of a single oxygen atom to form a sulfoxide introduces significant changes. This oxidation increases the polarity of the molecule and alters its electronic properties. vulcanchem.com Quantum mechanics and molecular mechanics calculations have shown that while the low-energy conformations of sulfoxides are similar to the parent drugs in a vacuum, the electrostatic potential around the ring system is altered. nih.gov Specifically, sulfoxide metabolites of drugs like chlorpromazine (B137089) are characterized by stronger negative electrostatic potentials. nih.gov This change is believed to weaken the interaction with negatively charged domains in dopamine receptors, leading to a substantial loss of biological activity. nih.gov For instance, sulfoxide metabolites of psychoactive phenothiazine drugs are often considered biologically inactive. nih.gov However, in other contexts, the sulfoxide moiety can contribute to different activities, such as antioxidant properties through radical scavenging, as demonstrated in lipid peroxidation assays (IC₅₀ = 18 µM for this compound). vulcanchem.com

Sulfone Derivatives: Further oxidation to the sulfone level generally continues the trend of decreasing activity observed with sulfoxides. cutm.ac.in The presence of two oxygen atoms on the sulfur further increases polarity and continues to alter the electronic and conformational properties of the molecule, typically reducing its affinity for the original biological targets.

| Oxidation State | General Structure | Key Characteristics | Impact on Antipsychotic Activity |

|---|---|---|---|

| Sulfide | -S- | Less polar; specific conformation for receptor binding. | Generally highest activity. cutm.ac.in |

| Sulfoxide | -S(O)- | Increased polarity; altered electronic properties and electrostatic potential. nih.govvulcanchem.com | Significantly decreased or inactive. nih.gov |

| Sulfone | -S(O)₂- | Highest polarity in the series. | Generally inactive or very low activity. cutm.ac.in |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools for understanding and predicting the biological activity of phenothiazine derivatives. Quantitative Structure-Activity Relationship (QSAR) and related 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build mathematical models that correlate a compound's structural features with its biological activity. nih.gov

These studies involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. researchgate.net By analyzing a series of related compounds with known activities, researchers can identify which descriptors are most important for a particular biological effect. nih.govniscpr.res.in For phenothiazines, these models have been applied to predict activities ranging from antipsychotic efficacy to multidrug resistance (MDR) reversal and cytotoxicity. nih.govresearchgate.netniscpr.res.in

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

The development of a predictive QSAR model begins with a dataset of molecules with experimentally determined biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (Log P) is a common descriptor used to quantify a molecule's lipophilicity, which is crucial for its ability to cross cell membranes. researchgate.netubbcluj.ro

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Volume (MV), and Molar Refractivity (MR). researchgate.net

Field-Based Descriptors (for 3D-QSAR): Methods like CoMFA and CoMSIA calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that relates a combination of these descriptors to the observed biological activity. researchgate.net For instance, a QSAR study on the cytotoxicity of phenothiazine derivatives against multi-drug resistant cells suggested a model based on descriptors such as E LUMO, Log P, Hydration Energy (HE), MR, MV, and MW. researchgate.net Another 3D-QSAR study on phenothiazines as MDR modulators found that hydrophobic and hydrogen bond acceptor fields were the most dominant factors for activity. nih.gov

The predictive power of these models is then validated using statistical techniques like leave-one-out cross-validation and by testing the model on an external set of molecules not used in the model's creation. researchgate.net Successful models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of new phenothiazine derivatives with improved therapeutic properties. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Property Represented | Relevance in Phenothiazine QSAR |

|---|---|---|---|

| Electronic | E LUMO | Electron affinity/electrophilicity | Correlated with cytotoxicity and anti-MDR activity. researchgate.net |

| Hydrophobic | Log P | Lipophilicity and membrane permeability | Important for passive transport and anti-MDR activity. researchgate.netubbcluj.ro |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Contributes to models of cytotoxicity. researchgate.net |

| 3D-Field | Hydrophobic Field | Spatial distribution of hydrophobicity | Demonstrated a dominant role in MDR reversing activity. nih.gov |

| 3D-Field | H-Bond Acceptor Field | Spatial distribution of hydrogen bond acceptor sites | Showed high contribution in models for MDR reversal. nih.gov |

In Vitro Metabolic Studies and Biotransformation Pathways of Ethyl 5 Oxido 10h Phenothiazin 2 Yl Carbamate

In Vitro Enzyme Systems for Metabolic Characterization

To investigate the metabolism of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, various in vitro systems that replicate the metabolic processes in the liver are employed. These systems contain a range of xenobiotic-metabolizing enzymes and allow for the characterization of both Phase I and Phase II metabolic reactions.

Liver microsomes and S9 fractions are subcellular preparations widely used in drug metabolism studies. Microsomes are vesicles of the endoplasmic reticulum and are rich in cytochrome P450 (CYP) enzymes, which are key players in the oxidative metabolism of many drugs. oup.comtestbook.com The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, including both Phase I and Phase II reactions. oup.com

The use of liver microsomes and S9 fractions from different species, such as human, rat, and dog, is crucial for assessing inter-species differences in metabolism. These preparations are incubated with this compound in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) to generate metabolites that can then be identified and quantified.

Table 1: Comparison of In Vitro Enzyme Systems

| Feature | Liver Microsomes | S9 Fraction |

| Enzyme Content | Primarily Phase I enzymes (e.g., CYPs, FMOs) | Phase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs) |

| Cellular Compartment | Endoplasmic Reticulum | Microsomal and Cytosolic |

| Primary Use | Studying oxidative metabolism | Broader metabolic profiling, including conjugation |

| Species Availability | Human, Rat, Dog, Monkey, etc. | Human, Rat, Dog, Monkey, etc. |

To pinpoint the specific enzymes involved in the metabolism of this compound, recombinant enzymes, particularly cytochrome P450 isoforms, are utilized. These are individual human CYP enzymes expressed in a cellular system, which allows for the study of their specific contribution to the metabolism of a compound. For phenothiazine (B1677639) derivatives, several CYP isoforms have been identified as important catalysts. nih.gov

Studies on other phenothiazines have shown the involvement of CYP1A2, CYP2D6, and CYP3A4 in their metabolism, particularly in processes like sulfoxidation and N-demethylation. nih.govresearchgate.net Therefore, it is highly probable that these isoforms also play a role in the oxidative metabolism of this compound. Other xenobiotic-metabolizing enzymes, such as carboxylesterases, are also crucial to investigate, especially for the hydrolysis of the carbamate (B1207046) ester group. nih.gov

Identification and Structural Elucidation of In Vitro Metabolites

The identification of metabolites formed in vitro is essential for constructing the biotransformation pathways of this compound. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the metabolism of other phenothiazine compounds, several oxidative metabolic pathways can be postulated for this compound.

Further Sulfoxidation: Since the parent compound is already a sulfoxide (B87167), further oxidation of the sulfur atom to a sulfone is a likely metabolic step. This conversion has been observed for other phenothiazine sulfoxides. nih.gov

Hydroxylation of the Phenothiazine Ring: A major metabolic route for phenothiazines is the hydroxylation of the aromatic rings. kau.edu.sa The most common position for hydroxylation is the 7-position, which is para to the nitrogen atom in the ring that does not bear the substituent. kau.edu.sa This hydroxylation is primarily mediated by CYP enzymes. testbook.com Following hydroxylation, these metabolites can be further oxidized to form reactive quinone imine intermediates. nih.gov

Hydroxylation of the Carbamate Side Chain: The ethyl group of the carbamate moiety could also be a site for hydroxylation.

The carbamate ester linkage in this compound is susceptible to hydrolysis. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver and other tissues. nih.gov The hydrolysis of the carbamate would lead to the formation of 2-amino-10H-phenothiazine-5-oxide, ethanol (B145695), and carbon dioxide. The rate of hydrolysis can vary depending on the substitution on the carbamate nitrogen. researchgate.netacs.org

Phase II conjugation reactions are expected to follow the initial Phase I oxidative and hydrolytic transformations. Isolated cellular systems, such as primary hepatocytes, can be used to study these pathways as they contain a full complement of both Phase I and Phase II enzymes.

Glucuronidation: The hydroxylated metabolites of the phenothiazine ring are primary candidates for glucuronidation. testbook.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are readily excreted. nih.govnih.gov

Sulfation: Phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.govnih.gov This is another important pathway for the detoxification and elimination of phenolic xenobiotics.

Table 2: Predicted Metabolic Pathways and Metabolites

| Pathway | Enzyme Family | Potential Metabolite(s) |

| Further Sulfoxidation | Cytochrome P450 | Ethyl (5,5-dioxido-10H-phenothiazin-2-yl)carbamate (a sulfone) |

| Ring Hydroxylation | Cytochrome P450 | Ethyl (7-hydroxy-5-oxido-10H-phenothiazin-2-yl)carbamate |

| Carbamate Hydrolysis | Carboxylesterases | 2-amino-10H-phenothiazine-5-oxide |

| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugate of the 7-hydroxy metabolite |

| Sulfation | Sulfotransferases | Sulfate (B86663) conjugate of the 7-hydroxy metabolite |

Mechanistic Insights into Enzyme-Mediated Biotransformation

The biotransformation of this compound is anticipated to involve enzymatic pathways known to metabolize phenothiazine S-oxides and ethyl carbamate esters.

Role of the NADPH Mixed Oxidase System in Sulfoxidation and Other Oxidative Pathways

The NADPH-dependent mixed-function oxidase system, more commonly known as the cytochrome P450 (CYP450) system, is the primary enzymatic machinery responsible for the oxidative metabolism of a vast array of xenobiotics, including phenothiazine derivatives. In the context of the phenothiazine ring system, the CYP450 enzymes are centrally involved in sulfoxidation. However, as the subject compound, this compound, already exists in a sulfoxidized state (5-oxido), the primary role of the CYP450 system would likely shift to other oxidative transformations.

Potential oxidative pathways for the phenothiazine nucleus could include aromatic hydroxylation at various positions on the benzene (B151609) rings, leading to the formation of phenolic metabolites. These reactions are heavily dependent on the specific CYP450 isoforms involved. While direct evidence for this specific compound is lacking, studies on other phenothiazine drugs indicate the involvement of isoforms such as CYP1A2, CYP3A4, CYP2C9, and CYP2C19 in their metabolism.

Furthermore, the ethyl carbamate side chain presents another target for oxidative metabolism. The ethyl group could undergo hydroxylation, mediated by CYP450 enzymes, to form a hydroxyethyl (B10761427) intermediate. Subsequent oxidation could lead to the formation of an aldehyde and then a carboxylic acid, or cleavage of the side chain.

It is also plausible that the carbamate linkage itself could be a target for oxidative N-dealkylation, although hydrolysis is generally a more common metabolic route for carbamates.

Table 1: Predicted Oxidative Biotransformations Mediated by the NADPH Mixed Oxidase System

| Metabolic Reaction | Potential Metabolite | Involved Enzymes (Predicted) |

| Aromatic Hydroxylation | Hydroxylated phenothiazine S-oxide derivatives | CYP450 isoforms (e.g., CYP1A2, CYP3A4) |

| Ethyl Group Hydroxylation | Hydroxyethyl carbamate derivative | CYP450 isoforms |

| N-Dealkylation | Phenothiazine S-oxide amine | CYP450 isoforms |

Comparative In Vitro Metabolism Across Different Cellular or Subcellular Preparations

The metabolic profile of a compound can vary significantly depending on the in vitro system used for the investigation. The primary systems for such studies are liver microsomes and hepatocytes.

Liver Microsomes: This subcellular fraction is enriched in phase I metabolic enzymes, particularly the CYP450 system, located in the endoplasmic reticulum. When incubated with this compound, liver microsomes would be expected to primarily generate metabolites from oxidative pathways, as detailed in the previous section. However, microsomes lack the full complement of phase II conjugating enzymes and cofactors, as well as cytosolic enzymes. Therefore, the metabolic picture they provide is incomplete.

Hepatocytes: As intact liver cells, hepatocytes contain the full spectrum of metabolic enzymes, including phase I (oxidative, reductive, hydrolytic) and phase II (conjugative) enzymes, along with necessary cofactors. In hepatocytes, the primary oxidative metabolites formed by the CYP450 system could undergo subsequent conjugation reactions. For example, any hydroxylated metabolites could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).

A significant pathway for the ethyl carbamate moiety is hydrolysis by esterases, which are predominantly cytosolic enzymes. nih.gov Therefore, this metabolic route would be active in hepatocytes but largely absent in microsomal preparations. nih.gov The hydrolysis of the ethyl carbamate would yield the corresponding 2-amino-10H-phenothiazine-5-oxide, ethanol, and carbon dioxide.

Table 2: Predicted Comparative Metabolism in Liver Microsomes vs. Hepatocytes

| In Vitro System | Predicted Major Metabolic Pathways | Expected Major Metabolites |

| Liver Microsomes | Phase I Oxidative Reactions (e.g., hydroxylation) | Hydroxylated derivatives of the parent compound |

| Hepatocytes | Phase I Oxidative Reactions, Phase II Conjugation (Glucuronidation, Sulfation), Hydrolysis | Hydroxylated derivatives, Glucuronide and sulfate conjugates, 2-amino-10H-phenothiazine-5-oxide |

Advanced Analytical Methodologies for Characterization and Quantitation in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from precursors, impurities, and metabolites, as well as for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of phenothiazine (B1677639) derivatives due to their limited volatility and polar nature. For ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for effective separation based on hydrophobicity.

A variety of detection methods can be coupled with HPLC to provide sensitive and specific quantification. Ultraviolet (UV) detection is common, as the aromatic phenothiazine ring system possesses strong chromophores. moca.net.ua For enhanced sensitivity and specificity, particularly in complex matrices like plasma, electrochemical detection (EC) is highly effective. nih.gov This method leverages the electroactive nature of the phenothiazine nucleus. Furthermore, fluorescence detection can be employed, as phenothiazines and their sulfoxide (B87167) metabolites often exhibit fluorescent properties. moca.net.ua

| Parameter | Typical Method | Purpose |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and Purity Assessment |

| Stationary Phase | Octadecylsilane (C18) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients | Elution of the compound from the column |

| Detection Methods | UV-Vis Spectroscopy, Electrochemical (EC), Fluorescence moca.net.uanih.gov | Quantitation and selective detection |

While HPLC is preferred for the parent compound, Gas Chromatography (GC) serves a crucial role in analyzing thermally stable, volatile impurities or specific degradation products. The direct analysis of phenothiazines by GC can be challenging due to their high molecular weight and potential for thermal decomposition within the heated injector or column. nih.gov This can lead to the formation of analytical artifacts, complicating purity assessments. nih.gov

Therefore, GC methods for phenothiazine-related compounds must be carefully optimized. Key considerations include the use of highly inert columns and optimized temperature programs to minimize on-column degradation. nih.govoup.com For non-volatile compounds, derivatization, such as silylation of the carbamate (B1207046) group, may be necessary to increase volatility for GC-MS analysis. nih.gov Flame Ionization Detectors (FID) are commonly used for general-purpose analysis, while mass spectrometry (MS) provides definitive identification of separated components.

| Challenge | Mitigation Strategy | Analytical Focus |

| Thermal Instability | Optimized temperature programs, use of inert columns nih.gov | Minimizing degradation and artifact formation |

| Low Volatility | Derivatization (e.g., silylation) nih.gov | Analysis of non-volatile impurities or metabolites |

| Adsorptivity | Use of specific, deactivated solid substrates oup.com | Improving peak shape and detection limits |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of this compound. When coupled with a chromatographic inlet, it becomes an unparalleled technique for identifying metabolites and impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex biological matrices. Using electrospray ionization (ESI) in positive ion mode, the compound can be readily protonated. In MS/MS, the protonated molecule (precursor ion) is isolated and fragmented to produce characteristic product ions, which are then monitored for highly selective quantification using Multiple Reaction Monitoring (MRM). mdpi.com

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.govmdpi.com This allows for the determination of the elemental composition of the parent compound and its metabolites, providing a high degree of confidence in their identification. mdpi.com

| Technique | Ionization Mode | Key Application |

| LC-MS/MS | Electrospray Ionization (ESI), Positive Mode | Selective and sensitive quantification in biological fluids mdpi.com |

| HRMS (e.g., LC-TOF) | Electrospray Ionization (ESI) | Accurate mass measurement for elemental composition confirmation nih.govmdpi.com |

The fragmentation pattern of this compound in tandem mass spectrometry is dictated by its core structure and functional groups. The fragmentation of the phenothiazine sulfoxide core often involves the loss of the sulfoxide oxygen atom (a neutral loss of 16 Da) or the entire SO group (48 Da). iaea.org

The ethyl carbamate side chain also produces characteristic fragments. Common pathways include the loss of ethanol (B145695) (46 Da) via McLafferty-type rearrangement, loss of ethene (28 Da), or cleavage of the carbamate bond to lose the entire ethoxycarbonyl group. researchgate.netacs.org The precise fragmentation pattern provides a structural fingerprint used for identification and differentiation from related compounds.

Predicted Fragmentation of this compound

Initial Ion: [M+H]⁺

Pathway 1 (Sulfoxide): Loss of oxygen (-16 Da) or SO group (-48 Da) from the phenothiazine ring. iaea.org

Pathway 2 (Carbamate): Loss of ethanol (-46 Da), ethene (-28 Da), or CO₂ (-44 Da). researchgate.net

Pathway 3 (Combined): Sequential losses from both the sulfoxide and carbamate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Beyond initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is essential for unambiguous structural and stereochemical assignments. The oxidation of the sulfur atom in the phenothiazine ring creates a stereocenter, and advanced NMR methods can help elucidate the compound's three-dimensional structure and conformation. nih.govmdpi.com

Two-dimensional NMR experiments provide detailed connectivity information. science.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons within the aromatic rings and the ethyl group. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. sdsu.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, providing critical information about the molecule's 3D conformation and the relative stereochemistry at the chiral sulfur center. ipb.pt

These advanced techniques allow for a comprehensive understanding of the molecule's conformation in solution, including the characteristic butterfly-like fold of the phenothiazine ring system, which is influenced by the presence of the bulky sulfoxide group. nih.govmdpi.com

| NMR Experiment | Information Gained | Application to the Compound |

| COSY | ¹H-¹H scalar coupling correlations longdom.org | Elucidating proton networks in the aromatic rings and ethyl chain. |

| HSQC | Direct ¹H-¹³C one-bond correlations sdsu.edu | Assigning carbon signals of the phenothiazine backbone and side chain. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations sdsu.edu | Confirming connectivity across the entire molecule, including quaternary carbons. |

| NOESY/ROESY | Through-space ¹H-¹H correlations ipb.pt | Determining 3D conformation and stereochemistry at the sulfur center. |

Spectroscopic Methods for Mechanistic Studies

Spectroscopic analysis provides a powerful, non-invasive window into the molecular dynamics and reaction mechanisms of this compound. By probing the electronic transitions and excited state properties, researchers can gain a detailed understanding of its behavior in various chemical environments.

UV-Vis Spectroscopy

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic absorption properties of this compound. The phenothiazine core possesses a characteristic UV-Vis spectrum with intense absorption bands in the ultraviolet region, typically around 250-255 nm, and a series of less intense bands at longer wavelengths, around 300-310 nm. nuph.edu.ua The oxidation of the sulfur atom to a sulfoxide, as in this compound, is known to influence these absorption bands. For instance, the sulfoxide of a related compound, 3,7-dinitro-10H-phenothiazine, exhibits multiple absorption bands at 271 nm, 359 nm, 398 nm, and 528 nm in DMSO. nih.gov

The specific absorption maxima and molar absorptivity of this compound would be crucial for quantitative analysis and for studying its reaction kinetics. Changes in the UV-Vis spectrum over time can be used to monitor the progress of reactions, such as its formation via oxidation of the parent ethyl (10H-phenothiazin-2-yl)carbamate or its further reactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for detecting and quantifying fluorescent species and for probing their molecular environment. While many phenothiazine derivatives are fluorescent, the introduction of a sulfoxide group can significantly modulate the emission properties. In some cases, oxidation to the sulfoxide can enhance fluorescence. researchgate.net For example, the S-oxide of trifluoperazine (B1681574) exhibits excitation and emission wavelengths at 274 nm and 407 nm, respectively. researchgate.net Conversely, for other derivatives, the fluorescence may be quenched. nih.gov

The fluorescence spectrum of this compound, including its excitation and emission maxima, quantum yield, and lifetime, would provide valuable information about its excited-state dynamics. These parameters are sensitive to the solvent polarity and the presence of quenchers, offering insights into intermolecular interactions and reaction mechanisms.

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful tool for studying the kinetics of fast reactions and the behavior of transient species, such as excited states and reaction intermediates. In the context of this compound, this technique can be employed to directly observe the formation and decay of its excited singlet and triplet states, as well as any transient radical cations or other intermediates that may form during photochemical reactions.

For instance, time-resolved UV-Vis absorption spectroscopy has been used to monitor the in-situ formation of phenothiazine sulfoxides from their corresponding phenothiazines. acs.org These studies can reveal the kinetics of the oxidation process and identify the intermediate species involved, such as the phenothiazine radical cation. acs.org By applying this methodology to the oxidation of ethyl (10H-phenothiazin-2-yl)carbamate, one could elucidate the detailed mechanism of formation for this compound.

Detailed Research Findings

| Compound Name | Spectroscopic Method | Wavelength (nm) | Solvent/Conditions | Reference |

| 3,7-dinitro-10H-phenothiazine 5-oxide | UV-Vis Absorption | 271, 359, 398, 528 | DMSO | nih.gov |

| 3,7-dinitro-10H-phenothiazine 5-oxide | Fluorescence Emission | 647 | DMSO | nih.gov |

| Trifluoperazine S-oxide | Fluorescence Excitation | 274 | Not specified | researchgate.net |

| Trifluoperazine S-oxide | Fluorescence Emission | 407 | Not specified | researchgate.net |

| Phenothiazine Radical Cation | Time-Resolved UV-Vis | ~520 | Not specified | acs.org |

This interactive table allows for the sorting and filtering of data to compare the spectroscopic properties of different phenothiazine derivatives. The data illustrates the significant influence of substituents and the oxidation state of the sulfur atom on the electronic and photophysical properties of the phenothiazine core. Further research is required to obtain specific experimental data for this compound to fully characterize its mechanistic pathways.

Emerging Research Directions and Future Perspectives in Phenothiazine Sulfoxide Carbamate Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The conventional synthesis of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate involves the oxidation of its thioether precursor, ethyl (10H-phenothiazin-2-yl)carbamate. vulcanchem.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). vulcanchem.com While effective at a laboratory scale, these methods often present challenges related to selectivity, use of hazardous reagents, and generation of waste, prompting a shift towards more efficient and sustainable approaches.

Future research is focused on green chemistry principles to refine the synthesis of these compounds. bham.ac.uk One promising area is the use of electrochemical synthesis, which offers a reagent-free method for oxidation. bham.ac.ukchemrxiv.org By controlling the applied current and potential, it is possible to achieve selective oxidation of the sulfur atom in the phenothiazine (B1677639) ring, minimizing side reactions and simplifying purification. bham.ac.uk Another sustainable approach involves the use of solid-supported catalysts and green oxidants, such as molecular oxygen, which can enhance reaction efficiency and reduce environmental impact. chemrxiv.org

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Classical Oxidation | Use of H₂O₂ or mCPBA in organic solvents. vulcanchem.com | Well-established, predictable outcomes. | Use of hazardous reagents, potential for over-oxidation, waste generation. |

| Electrochemical Synthesis | Direct oxidation on an electrode surface. bham.ac.uk | High selectivity, reagent-free, "dial-in" control, green approach. bham.ac.uk | Requires specialized equipment, optimization of reaction conditions (current, solvent). chemrxiv.org |

| Catalytic Oxidation | Use of catalysts (e.g., Co(salen)) with a green oxidant (e.g., O₂). chemrxiv.org | High efficiency, use of sustainable oxidants. | Catalyst recovery and stability, optimization of catalyst systems. |

Integration of Advanced Computational Methods for Predictive Design and Optimization of Phenothiazine Carbamate (B1207046) Sulfoxides

Advanced computational methods are becoming indispensable tools for accelerating the drug discovery process. ijpsr.comjmedchem.com For phenothiazine carbamate sulfoxides, in silico techniques such as molecular docking, quantum mechanics calculations, and quantitative structure-activity relationship (QSAR) studies are being integrated to predict molecular properties and guide the design of new derivatives. nih.govniscpr.res.in

Quantum mechanics and molecular mechanics calculations have been used to study the conformations and electrostatic potentials of phenothiazine sulfoxides. nih.gov These studies have shown that sulfoxidation alters the electronic properties and three-dimensional shape of the molecule, which can explain the observed differences in biological activity compared to the parent phenothiazine drugs. nih.gov Molecular docking studies can simulate the binding of these compounds to various biological targets, helping to identify potential protein interactions and predict binding affinities. ijpsr.comniscpr.res.in For instance, docking phenothiazine derivatives into the active sites of enzymes like dopamine (B1211576) receptors or cholinesterases can provide insights into their mechanism of action and guide the design of more potent and selective inhibitors. niscpr.res.innih.gov

| Computational Method | Application in Phenothiazine Research | Predicted Outcomes |

| Quantum Mechanics | Calculation of potential energies, molecular conformations, and electrostatic potentials. nih.gov | Understanding the impact of sulfoxidation on molecular structure and electronics. nih.gov |

| Molecular Docking | Simulating the interaction between phenothiazine derivatives and biological targets (e.g., enzymes, receptors). ijpsr.comniscpr.res.in | Prediction of binding modes, binding affinity, and identification of key interacting residues. digitellinc.com |

| QSAR | Developing mathematical models that correlate chemical structure with biological activity. niscpr.res.in | Predicting the activity of novel analogs, guiding lead optimization. |

Exploration of Molecular Mechanisms Beyond Known Targets in In Vitro Systems

Historically, the pharmacological effects of phenothiazines have been primarily attributed to their antagonism of dopamine receptors. bham.ac.ukniscpr.res.in However, the sulfoxide (B87167) metabolites are often found to be significantly less active or inactive at these receptors. nih.govkau.edu.sa This has spurred research into alternative molecular mechanisms that may account for the biological activities of phenothiazine sulfoxides.

Emerging evidence suggests that these compounds may interact with a variety of other biological targets. For example, some phenothiazine derivatives have been shown to be potent inhibitors of histone deacetylase 6 (HDAC6), a target implicated in neurodegenerative diseases and cancer. nih.gov The sulfoxide version of one such inhibitor, however, showed slightly reduced potency and selectivity. nih.gov Other studies have identified cholinesterases as potential targets for phenothiazines, suggesting a role in modulating cholinergic signaling. nih.govacs.org Furthermore, the phenothiazine scaffold has been investigated for its ability to inhibit trypanothione (B104310) reductase, a crucial enzyme in parasites, indicating potential applications in treating infectious diseases. digitellinc.com Future in vitro studies will be crucial for screening compounds like this compound against diverse panels of enzymes and receptors to uncover novel mechanisms of action.

Applications of this compound as a Chemical Probe for Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems. The unique structural features of this compound make it a candidate for development as a chemical probe. The phenothiazine core is known for its redox activity and can be used in the design of probes for DNA redox chemistry. nih.gov The non-planar, butterfly-like conformation of the phenothiazine ring can also be exploited in probe design. researchgate.net

By functionalizing the carbamate group or the phenothiazine nucleus with reporter tags (e.g., fluorescent dyes or biotin), derivatives of this compound could be transformed into powerful research tools. researchgate.netnih.gov For instance, a fluorescently labeled version could be used to visualize its subcellular localization or to track its interaction with target proteins in real-time using advanced microscopy techniques. Phenothiazine derivatives have also been developed as affinity ligands to isolate and identify their binding partners from complex biological samples, a strategy that could be applied to this compound to uncover its cellular targets. nih.govrsc.org

Design of Next-Generation Phenothiazine Carbamate Sulfoxide Analogs with Tuned Molecular Interactions

The design of next-generation analogs of this compound is guided by structure-activity relationship (SAR) studies. johnshopkins.eduacs.org The goal is to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. The phenothiazine scaffold offers multiple points for modification, including the carbamate side chain, the substituents on the aromatic rings, and the oxidation state of the sulfur atom. jmedchem.comnih.gov

For example, altering the ethyl group of the carbamate to larger or more complex alkyl or aryl groups could significantly impact binding affinity and selectivity for target proteins. cymitquimica.com Introducing different substituents onto the phenothiazine rings can modulate the electronic properties and lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with targets. acs.org Further oxidation of the sulfoxide to a sulfone would also create a new class of analogs with distinct chemical properties. nih.govnih.gov The synthesis and biological evaluation of a library of such analogs will be essential for developing compounds with finely tuned molecular interactions for specific therapeutic or research applications. nih.gov

| Modification Site | Potential Structural Change | Anticipated Effect on Properties |

| Carbamate Group | Varying the ester alkyl group (e.g., methyl, propyl, benzyl). | Alter binding affinity, selectivity, and metabolic stability. |

| Phenothiazine Ring | Introduction of electron-withdrawing or -donating groups (e.g., -Cl, -CF₃, -OCH₃). johnshopkins.edu | Modulate electronic distribution, lipophilicity, and target interactions. johnshopkins.edu |

| Sulfur Atom | Oxidation from sulfoxide to sulfone. nih.gov | Change polarity, hydrogen bonding capacity, and molecular geometry. nih.gov |

| Nitrogen Atom (N-10) | Alkylation or acylation with different side chains. google.com | Influence pharmacokinetic properties and receptor binding profiles. jmedchem.com |

Addressing Unexplored Aspects of Biotransformation Pathways in Diverse In Vitro Models

The metabolism of phenothiazines is known to be complex, involving multiple enzymatic pathways. kau.edu.saastm.org The primary routes of biotransformation include hydroxylation of the aromatic rings, N-demethylation of side chains, and sulfoxidation. kau.edu.sa These reactions are predominantly mediated by cytochrome P450 (P450) enzymes in the liver, with CYP2D6 and CYP1A2 playing significant roles in the metabolism of compounds like chlorpromazine (B137089). nih.gov

For this compound, which is already a sulfoxide, its subsequent biotransformation is an area that remains largely unexplored. In vitro models, such as human liver microsomes and primary hepatocyte cultures, are essential tools for investigating these pathways. nih.govresearchgate.net These systems can be used to identify the full spectrum of metabolites produced, including hydroxylated derivatives, glucuronide conjugates, and potentially products of carbamate hydrolysis. kau.edu.sa Understanding the complete metabolic profile is critical, as metabolites can have their own distinct biological activities or toxicities. bham.ac.uk Future research should focus on characterizing the enzymes responsible for the secondary metabolism of this compound and elucidating the structures of its various biotransformation products.

Q & A

Q. What are the optimal synthetic pathways for ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling phenothiazine derivatives with carbamate-forming reagents. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Ullmann reactions) can be employed. Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/Cu systems). Use factorial design experiments to evaluate interactions between variables (e.g., time, temperature, and stoichiometry) . Post-synthesis, validate purity via HPLC and characterize intermediates with / NMR and FT-IR .

Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving the oxido-phenothiazine core and carbamate linkage. Prepare crystals via slow evaporation in solvents like ethyl acetate/hexane. Compare experimental bond lengths/angles with DFT-optimized structures to confirm regiochemistry. Complementary techniques include solid-state NMR for hydrogen bonding analysis and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What stability challenges arise during storage and handling, and how can degradation products be identified?

- Methodological Answer : Carbamates are prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Identify hydrolytic products (e.g., phenothiazine-5-ol and ethyl carbamate) using tandem MS/MS. Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Advanced Research Questions

Q. How can contradictory data on the compound’s redox behavior be resolved?

- Methodological Answer : Phenothiazine derivatives exhibit variable redox states depending on substituents. Use cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF) to measure oxidation potentials. Cross-validate with computational methods (e.g., DFT to calculate HOMO/LUMO energies). Discrepancies may arise from solvent effects or impurities—employ controlled atmosphere gloveboxes to minimize oxygen interference .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Investigate reaction pathways using kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates). For electrophilic aromatic substitution, monitor regioselectivity via -NMR if fluorinated analogs are synthesized. Compare with density functional theory (DFT) transition-state models to validate proposed mechanisms .

Q. How can AI-driven models (e.g., COMSOL Multiphysics) optimize its application in catalytic systems?

- Methodological Answer : Train neural networks on existing datasets of phenothiazine redox potentials and catalytic turnover numbers. Use COMSOL to simulate electron transfer kinetics in heterogeneous catalysis. Validate predictions experimentally by varying ligand environments (e.g., phosphine vs. N-heterocyclic carbenes) and measuring TOF (turnover frequency) .

Q. What experimental designs address low yields in scaled-up synthesis?

- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR). For purification, compare membrane separation (e.g., nanofiltration) vs. column chromatography efficiency. Optimize via response surface methodology (RSM) to balance yield and cost .

Q. How does the compound’s supramolecular behavior influence its biological or material science applications?

- Methodological Answer : Study self-assembly in solution via small-angle X-ray scattering (SAXS) or cryo-TEM. For biological targeting, dock the compound into protein active sites (e.g., cytochrome P450) using molecular dynamics simulations. Synthesize derivatives with modified substituents (e.g., nitro or amino groups) to correlate structure with activity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.